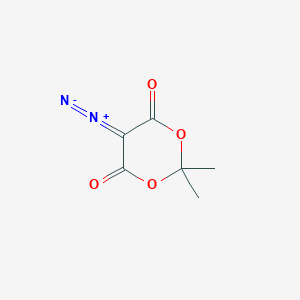

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

General Overview of Diazo Compounds in Organic Synthesis

Diazo compounds are a class of organic molecules characterized by a diazo functional group (=N₂). numberanalytics.com They are highly valuable reagents in organic synthesis due to their diverse reactivity. researchgate.netlongdom.org A primary reaction of diazo compounds involves the loss of nitrogen gas (N₂) under thermal, photochemical, or metal-catalyzed conditions to generate highly reactive carbene intermediates. longdom.orgresearchgate.net These carbenes can then participate in a wide array of chemical transformations. mdpi.com

Key reactions involving diazo compounds include:

Cyclopropanation: Carbenes generated from diazo compounds react with alkenes to form cyclopropane (B1198618) rings, a fundamental transformation for creating three-membered carbocycles. longdom.orgmdpi.com

C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds to form new carbon-carbon bonds. longdom.org

X-H Insertion: In addition to C-H bonds, carbenes also readily insert into heteroatom-hydrogen bonds, such as O-H, N-H, S-H, and Si-H bonds. mdpi.com

Wolff Rearrangement: α-diazocarbonyl compounds can rearrange to form ketenes, which are versatile intermediates for further reactions. numberanalytics.comresearchgate.net

1,3-Dipolar Cycloadditions: Diazo compounds can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes, to synthesize five-membered heterocyclic rings like pyrazoles. nih.gov

The stability of diazo compounds is often enhanced by the presence of electron-withdrawing groups (EWG), which makes α-diazocarbonyl compounds generally more stable and easier to handle than simple diazoalkanes. nih.gov Their versatility has made them indispensable tools for constructing complex molecular architectures. numberanalytics.com

Historical Context and Significance of Meldrum's Acid and its Derivatives in Organic Chemistry

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), was first synthesized in 1908 by the Scottish chemist Andrew Norman Meldrum. wikipedia.orgchemicalbook.com Initially, Meldrum misidentified its structure as a β-lactone of β-hydroxyisopropylmalonic acid. wikipedia.org This structural assignment was based on its unusually high acidity (pKa = 4.97), which is remarkable for a diester. guidechem.com The correct 1,3-dioxane (B1201747) structure was not correctly identified until 1948. wikipedia.orgchemicalbook.com

The high acidity of Meldrum's acid is a key feature, making the methylene (B1212753) protons at the C-5 position readily removable. This acidity, combined with its rigid cyclic structure, makes it a highly useful reagent in organic synthesis. guidechem.comresearchgate.net It is commonly prepared by the condensation of malonic acid and acetone (B3395972) in the presence of acetic anhydride (B1165640) and an acid catalyst. chemicalbook.comguidechem.com

Meldrum's acid and its derivatives are valuable intermediates for several reasons: chemicalbook.comresearchgate.net

Acylation and Alkylation: The anion of Meldrum's acid is a potent nucleophile that readily undergoes acylation and alkylation at the C-5 position. clockss.org

Knoevenagel Condensations: It serves as an active methylene compound in Knoevenagel condensations with aldehydes and ketones to form alkylidene derivatives. chemicalbook.comguidechem.com

Precursors to Ketenes: Pyrolysis of Meldrum's acid derivatives leads to the elimination of acetone and carbon dioxide, generating highly reactive ketene (B1206846) intermediates. chemicalbook.comguidechem.com

Synthesis of β-Keto Esters: Acylated Meldrum's acid derivatives can be easily converted to β-keto esters by alcoholysis. guidechem.comorgsyn.org

Diels-Alder Reactions: Alkylidene derivatives of Meldrum's acid are strong electrophiles and effective dienophiles in Diels-Alder reactions. guidechem.comacs.org

Its versatility has cemented its role as a fundamental building block for the synthesis of a wide range of compounds, including natural products and biologically active molecules. chemicalbook.comresearchgate.net

Unique Reactivity Profile of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione in Research

This compound integrates the functionalities of both a stabilized diazo compound and a Meldrum's acid derivative. The synthesis is often achieved via a diazo-transfer reaction with Meldrum's acid. youtube.com This compound serves as a precursor to a dioxocarbene, a highly reactive intermediate. researchgate.net

The reactivity of 5-Diazomeldrum's acid is primarily dictated by its decomposition, which can be induced photochemically or thermally. researchgate.net Upon irradiation with UV light, it can undergo two main competing pathways: acs.org

Isomerization: It can isomerize to its more stable spirocyclic isomer, a diazirine. acs.org

Nitrogen Extrusion: It can lose a molecule of nitrogen (N₂) to generate a carbene intermediate or, more commonly, undergo a concerted Wolff rearrangement to form a ketene. researchgate.netacs.org

The Wolff rearrangement is often the major pathway in the photochemical decomposition of 5-Diazomeldrum's acid. researchgate.netacs.org The resulting ketene is a powerful electrophile that can be trapped by various nucleophiles. For instance, in the presence of methanol (B129727), the ketene intermediate is trapped to form a ketoester. acs.org The balance between these reaction pathways can be influenced by factors such as the wavelength of light used for irradiation. acs.org Longer wavelengths tend to favor isomerization to the diazirine, while shorter wavelengths promote the Wolff rearrangement. acs.org

This unique reactivity makes this compound a valuable tool in photochemical studies and for the generation of highly reactive intermediates under specific conditions. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | 5-Diazomeldrum's Acid, cycl-Isopropylidene Diazomalonate nih.gov |

| Molecular Formula | C₆H₆N₂O₄ nih.gov |

| Molecular Weight | 170.12 g/mol nih.gov |

| CAS Number | 7270-63-5 nih.gov |

| Appearance | White to Orange to Green powder/crystal |

Table 2: Key Reactions of Diazo Compounds

| Reaction Type | Description | General Transformation |

|---|---|---|

| Cyclopropanation | Reaction of a carbene with an alkene to form a cyclopropane. longdom.orgmdpi.com | R₂C=CR₂ + [CXY] → R₂C(CXY)CR₂ |

| C-H Insertion | Insertion of a carbene into a carbon-hydrogen bond. longdom.org | R₃C-H + [CXY] → R₃C-CXY-H |

| Wolff Rearrangement | Rearrangement of an α-diazoketone to a ketene. researchgate.net | R-C(=O)-C(=N₂)-R' → R-C(R')=C=O + N₂ |

| 1,3-Dipolar Cycloaddition | Reaction with an alkyne to form a pyrazole (B372694). nih.gov | R-C≡C-R' + R''-C(=N₂)-H → Pyrazole ring |

Table 3: Historical Timeline of Meldrum's Acid

| Year | Event | Significance |

|---|---|---|

| 1908 | Synthesized by Andrew Norman Meldrum. wikipedia.org | Discovery of a new, highly acidic organic compound. |

| 1908 | Structure misidentified as a β-lactone. wikipedia.org | Incorrect initial structural assignment based on its high acidity. |

| 1948 | Correct 2,2-dimethyl-1,3-dioxane-4,6-dione structure identified. wikipedia.org | Elucidation of the true chemical structure after 40 years. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVEMYVKSXPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336750 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-63-5 | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Approaches to 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

This compound, also known as 5-Diazomeldrum's acid, is a valuable reagent in organic synthesis. nih.gov Its preparation is primarily achieved through diazotransfer reactions onto its precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid).

The most common and direct method for synthesizing this compound is the diazo-group transfer reaction. thieme-connect.de This process involves the reaction of an active methylene (B1212753) compound, in this case, Meldrum's acid, with a diazo-transfer agent. thieme-connect.deunicamp.br The high acidity of the C-5 methylene protons in Meldrum's acid makes it an excellent substrate for this transformation. uitm.edu.myclockss.org

The reaction typically employs a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (TsN₃), as the diazo donor. thieme-connect.de The process is generally carried out in the presence of a base, which deprotonates the Meldrum's acid to form a reactive enolate. This enolate then attacks the azide, leading to the formation of the diazo product and a sulfonamide byproduct. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

A representative reaction is outlined in the table below:

| Precursor | Reagent | Base | Solvent | Product | Ref. |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | p-Toluenesulfonyl azide | Triethylamine | Acetonitrile | This compound | unicamp.br |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | 4-Acetamidobenzenesulfonyl azide | DBU | Acetonitrile | This compound | thieme-connect.de |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Methanesulfonyl azide | Triethylamine | Acetonitrile | This compound | thieme-connect.de |

The resulting this compound is a crystalline solid that serves as a precursor for various chemical transformations, including Wolff rearrangements, which can be initiated thermally or photochemically. acs.org

While direct diazotransfer is standard for this compound, a variety of other methods exist for the synthesis of diazo compounds in general, which can be applied to produce analogues. thieme-connect.deresearchgate.net These methods are crucial for creating a diverse range of diazo compounds for various synthetic applications, such as the construction of heterocyclic systems like azoles. nih.gov

Key synthetic strategies for diazo compound analogues include:

Dehydrogenation of Hydrazones: Hydrazones, formed from the condensation of ketones or aldehydes with hydrazine, can be oxidized to yield diazo compounds. Reagents like activated dimethyl sulfoxide (B87167) (DMSO) or bismuth(V) compounds can be used for this transformation under mild conditions. organic-chemistry.org

Diazotization of Amines: Primary amines can be converted to diazo compounds through diazotization, although this method is more common for diazonium salts. unicamp.br

Bamford-Stevens Reaction: This reaction involves the treatment of tosylhydrazones with a strong base to generate diazo compounds via the elimination of p-toluenesulfinic acid. thieme-connect.de

Forster Reaction: This is a classic method for the synthesis of diazo compounds from the reaction of an oxime with a reagent like chloramine. thieme-connect.de

These alternative protocols allow for the synthesis of a wide array of diazo compounds with different substitution patterns, which are not always accessible through direct diazotransfer on an active methylene group. organic-chemistry.orgmdpi.com

Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) as a Key Precursor

The utility of this compound is intrinsically linked to the accessibility of its precursor, Meldrum's acid. clockss.org This cyclic compound is a cornerstone in organic synthesis, valued for its high acidity and versatility. chemicalbook.com

The original and most widely used method for preparing Meldrum's acid is the condensation of malonic acid with acetone (B3395972). unicamp.brwikipedia.org This reaction is typically performed in acetic anhydride (B1165640), which acts as both a solvent and a dehydrating agent. uitm.edu.myclockss.org A catalytic amount of a strong acid, such as sulfuric acid, is required to facilitate the reaction. unicamp.brchemicalbook.com

The process involves the formation of a mixed anhydride followed by reaction with the enol of acetone. unicamp.brgoogle.com The reaction mixture is usually cooled to control the exothermic reaction, and the product precipitates as a white crystalline solid. uitm.edu.my Yields can be optimized by the slow and controlled addition of acetic anhydride to the mixture of malonic acid, acetone, and the acid catalyst. google.com

An alternative approach involves the reaction of malonic acid with isopropenyl acetate, an enol derivative of acetone, again in the presence of catalytic sulfuric acid. wikipedia.org

| Reactant 1 | Reactant 2 | Medium/Dehydrator | Product | Ref. |

| Malonic Acid | Acetone | Acetic Anhydride | 2,2-Dimethyl-1,3-dioxane-4,6-dione | uitm.edu.myclockss.orgwikipedia.org |

| Malonic Acid | Isopropenyl Acetate | - | 2,2-Dimethyl-1,3-dioxane-4,6-dione | wikipedia.org |

Catalysis is fundamental to the efficient synthesis of Meldrum's acid. In the classic condensation of malonic acid and acetone, a catalytic amount of concentrated sulfuric acid is essential. unicamp.brclockss.org The acid catalyst serves to protonate the carbonyl oxygen of acetone, activating it towards nucleophilic attack by malonic acid, and facilitates the subsequent dehydration steps.

Recent studies have explored other catalysts to improve yield and reaction conditions. For instance, iodine has been reported as an effective catalyst for the synthesis of Meldrum's acid from malonic acid and acetone with acetic anhydride as the condensing agent, achieving good yields under optimized conditions. researchgate.net The development of catalytic methods, particularly those employing Lewis acids, is also a focus in harnessing the reactivity of Meldrum's acid and its derivatives in various carbon-carbon bond-forming processes. researchgate.netacs.orgacs.org These catalytic strategies are crucial for the synthesis of polysubstituted derivatives and complex molecular architectures. acs.org

Elucidation of Reaction Pathways and Mechanistic Insights

Carbene Generation and Reactive Intermediates

The initial step in many reactions of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione involves the expulsion of a dinitrogen molecule (N₂) to generate a carbene intermediate. This process can be initiated through thermal, photochemical, or metal-catalyzed conditions. wikipedia.orgacs.org

Formation of Carbene Intermediates from this compound

The decomposition of this compound leads to the formation of a highly reactive carbene known as "Meldrum's carbene". clockss.org This intermediate is a key player in the subsequent chemical transformations. The generation of this carbene can be achieved through various methods:

Photolysis: Irradiation with light provides the energy to cleave the C-N bond, releasing N₂ gas and forming the carbene. acs.orgclockss.org This method is often preferred as it can be carried out at lower temperatures, minimizing side reactions. organic-chemistry.org

Thermolysis: Heating the diazo compound also leads to the extrusion of nitrogen and the formation of the carbene. clockss.org However, higher temperatures may be required, which can sometimes lead to less selective reactions. wikipedia.org

Metal Catalysis: Transition metals, such as silver(I) oxide, can catalyze the decomposition of the diazo compound to form the carbene intermediate. wikipedia.org

Once formed, Meldrum's carbene can undergo several reaction pathways, including the Wolff rearrangement to form a ketene (B1206846), or participate in insertion reactions. clockss.orgorganic-chemistry.org

Influence of Carbene Spin Multiplicity on Reaction Selectivity

Carbenes can exist in two different electronic spin states: singlet and triplet. libretexts.org The spin state of the carbene intermediate has a profound impact on its reactivity and the selectivity of the ensuing reactions. libretexts.orgprinceton.edu

Singlet Carbenes: In a singlet carbene, the two non-bonding electrons are spin-paired in the same orbital. Singlet carbenes typically undergo concerted reactions, such as stereospecific additions to double bonds. libretexts.orgwikipedia.org They can act as either electrophiles or nucleophiles. libretexts.org

Triplet Carbenes: In a triplet carbene, the two non-bonding electrons have parallel spins and reside in different orbitals. Triplet carbenes behave as diradicals and tend to react in a stepwise manner. libretexts.orgwikipedia.org

The spin multiplicity of the carbene generated from this compound can be influenced by the reaction conditions. For instance, direct photolysis often leads to the formation of a singlet carbene, which can then undergo intersystem crossing to the more stable triplet state. redalyc.org The choice of solvent can also play a role in determining the ground state multiplicity of the carbene. researchgate.net The divergent reactivity of singlet and triplet carbenes means that controlling the spin state is crucial for achieving desired reaction outcomes. libretexts.org For example, reactions proceeding through a singlet carbene are often stereospecific, while those involving a triplet carbene are stereoselective. libretexts.org

| Carbene State | Electron Spins | Reactivity | Reaction Type |

| Singlet | Paired | Electrophilic/Nucleophilic | Concerted, Stereospecific |

| Triplet | Unpaired (Parallel) | Diradical | Stepwise, Stereoselective |

Wolff Rearrangement and Subsequent Transformations

One of the most significant reactions of the carbene generated from this compound is the Wolff rearrangement. This rearrangement involves a 1,2-shift to form a ketene intermediate, which is a versatile precursor for a wide range of organic transformations. wikipedia.org

Mechanistic Investigations of the Wolff Rearrangement (Concerted vs. Stepwise)

The mechanism of the Wolff rearrangement has been a subject of extensive investigation, with evidence supporting both concerted and stepwise pathways. wikipedia.org

Concerted Mechanism: In this pathway, the loss of the nitrogen molecule and the 1,2-migration of a substituent occur simultaneously. This is often favored in photochemical reactions. organic-chemistry.org

Stepwise Mechanism: This pathway involves the initial formation of a carbene intermediate, which then undergoes the 1,2-rearrangement to form the ketene. organic-chemistry.org The intermediacy of carbenes is supported by the observation of side products arising from O-H insertion when the reaction is conducted in alcohol solvents. organic-chemistry.org

Computational studies on the photo-induced Wolff rearrangement of 5-diazo Meldrum's acid have revealed that the major pathway is stepwise, proceeding through a carbene intermediate, while a minor pathway is a concerted synchronous reaction. nih.gov The conformation of the starting α-diazocarbonyl compound (s-cis vs. s-trans) can also influence whether the reaction proceeds through a concerted or stepwise mechanism. wikipedia.org

Role of Conical Intersections in Photochemical Wolff Rearrangement

In photochemical reactions, the transition from an electronically excited state to the ground state often occurs at a point known as a conical intersection. iupac.org These intersections act as funnels, facilitating rapid and efficient non-radiative decay. nih.gov

For the photochemical Wolff rearrangement of 5-diazo Meldrum's acid, theoretical simulations have highlighted the importance of conical intersections in guiding the reaction pathway. nih.gov The simulations show that after photoexcitation, the molecule can relax back to the ground state, isomerize to a diazirine, or react to form the ketene. The branching ratios for these pathways are in excellent agreement with experimental results. nih.gov The distribution of these conical intersections on the potential energy surface plays a crucial role in determining the outcome of the photochemical reaction. nih.gov

Generation and Reactivity of Acylketenes from Derivatives

The Wolff rearrangement of this compound and its derivatives generates highly reactive acylketene intermediates. chemicalbook.comresearchgate.net These acylketenes are valuable synthons in organic synthesis due to their diverse reactivity. nih.gov

Acylketenes can be generated by the thermal decomposition of 5-acyl-2,2-dimethyl-1,3-dioxa-4,6-diones. rsc.org They readily participate in a variety of reactions, including:

Nucleophilic Attack: Acylketenes react with nucleophiles such as water, alcohols, and amines to form β-keto acid derivatives. nih.gov

[2+2] Cycloadditions: They can undergo [2+2] cycloaddition reactions with imines to form β-lactams, which are important structural motifs in many antibiotics. nih.govrsc.org

Diels-Alder Reactions: Acylketenes can act as dienophiles in Diels-Alder reactions. nih.gov

Friedel-Crafts Reactions: As strong electrophiles, acylketenes can participate in Friedel-Crafts acylation reactions with electron-rich aromatic rings. nih.gov

The high reactivity and versatility of acylketenes derived from Meldrum's acid derivatives make them powerful tools for the synthesis of complex organic molecules. chemicalbook.comnih.gov

| Reaction Type | Reactant | Product |

| Nucleophilic Attack | Alcohols, Amines | β-keto esters, β-keto amides |

| [2+2] Cycloaddition | Imines, Thiazolines | β-lactams |

| Diels-Alder | Dienes, Ketones | 1,3-dioxinones |

| Friedel-Crafts | Electron-rich aromatics | Acylated aromatics |

Cycloaddition Reactions

Cycloaddition reactions involving this compound provide efficient routes to various cyclic structures. These reactions can proceed through different pathways, primarily involving the carbene intermediate or the intact diazo compound acting as a 1,3-dipole.

The reaction of carbenes generated from diazo compounds with olefins is a fundamental and powerful method for the synthesis of cyclopropane (B1198618) rings. wikipedia.org For this compound, this transformation is typically catalyzed by transition metals, such as rhodium(II) or copper(II) complexes. nih.govunl.pt The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to form a metal-carbene complex. researchgate.net This electrophilic carbene species is then transferred to the olefin in a concerted step, leading to the formation of the cyclopropane ring and regeneration of the catalyst. researchgate.net

The use of a dioxanedione-derived carbene is particularly advantageous due to the electron-withdrawing nature of the two carbonyl groups, which stabilizes the carbene intermediate. This stabilization influences the reactivity and selectivity of the cyclopropanation. The reaction generally proceeds with high efficiency for a variety of olefins, including both electron-rich and electron-deficient systems. rochester.edu The stereochemistry of the olefin is typically retained in the cyclopropane product, suggesting a concerted mechanism. unl.pt Asymmetric versions of this reaction have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched cyclopropanes. unl.pt

| Catalyst Family | Common Examples | Key Characteristics |

|---|---|---|

| Rhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(esp)₂ | Highly efficient for carbene transfer, allows for stereocontrol with chiral ligands. nih.gov |

| Copper Complexes | Cu(acac)₂, Copper(I) triflate | Cost-effective and widely used, though sometimes less selective than rhodium catalysts. |

| Palladium Complexes | PdCl₂(CH₃CN)₂ | Can be used, but may be less common than Rh or Cu for this specific transformation. nih.gov |

In addition to forming carbenes, diazo compounds can act as 1,3-dipoles in cycloaddition reactions with suitable dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgthieme-connect.de This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for heterocycle synthesis. nih.gov In the case of this compound reacting with an alkene, the initial product is a pyrazoline. wikipedia.orgwikipedia.org

These pyrazoline intermediates are often unstable and can undergo subsequent reactions. wikipedia.org For instance, they can lose a molecule of nitrogen (N₂) upon heating or photolysis to yield cyclopropane derivatives, providing an alternative, non-catalytic pathway to the products described in the previous section. wikipedia.orgnih.gov Alternatively, isomerization to a more stable pyrazoline or aromatization to a pyrazole (B372694) can occur, depending on the substituents and reaction conditions. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the dipolarophile, as described by frontier molecular orbital (FMO) theory. nih.govnih.gov

Insertion Reactions

The carbene generated from this compound is highly reactive and can insert into various single bonds, most notably carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H) bonds. These reactions are of significant synthetic value as they allow for the direct functionalization of otherwise unreactive bonds.

The insertion of a carbene into a C-H bond is a powerful transformation for forming new carbon-carbon bonds. mdpi.com These reactions are typically catalyzed by rhodium(II) complexes, which facilitate the generation of the metal carbene and control its reactivity. researchgate.net Intramolecular C-H insertion reactions are particularly useful for the synthesis of cyclic compounds, such as lactams and other nitrogen-containing heterocycles. mdpi.com For carbenes derived from this compound, the reaction proceeds by the formation of a rhodium-carbene intermediate, which then inserts into a C-H bond, typically with a preference for 1,5-insertion to form five-membered rings due to favorable transition state geometry. mdpi.com The chemoselectivity of the insertion can be influenced by the electronic and steric properties of the target C-H bond.

Carbenes readily insert into the O-H bonds of alcohols, phenols, and carboxylic acids, as well as the N-H bonds of amines and amides. semanticscholar.org These reactions provide a direct method for the formation of ethers, esters, and new nitrogen-carbon bonds. The reaction of the carbene from this compound with an alcohol, for example, would yield a new ether linkage. These insertions are also often catalyzed by transition metals like copper or rhodium. semanticscholar.org In the presence of substrates containing multiple types of X-H bonds, selectivity can often be achieved. For instance, insertion into the O-H bond of an amino acid is typically selective over insertion into the amide N-H bond. semanticscholar.org

A notable insertion reaction involves the B-H bond of N-heterocyclic carbene (NHC) boranes. researchgate.netsnnu.edu.cn Unlike many other insertion reactions, the reaction of this compound with NHC-boranes can proceed thermally without a metal catalyst. researchgate.net The reaction in dichloromethane (B109758) at 40°C yields NHC-boryl hydrazone derivatives. researchgate.netdocumentsdelivered.com This outcome arises formally from a 1,1-hydroboration of the diazo compound, where the hydrogen and the boryl group of the NHC-borane add across the diazo carbon. researchgate.net These hydrazone products are stable, yellow solids that can be purified by chromatography. researchgate.net Further treatment of these mono-hydrazones with diiodine can lead to disproportionation, forming bis-hydrazone products. researchgate.net This reaction provides an efficient method for constructing novel C-B bonds and accessing unique organoboron compounds. snnu.edu.cn

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| This compound + NHC-borane | Dichloromethane, 40°C | NHC-boryl hydrazone | researchgate.net |

| NHC-boryl hydrazone + Diiodine | Dichloromethane, Room Temp. | Bis-hydrazone | researchgate.net |

Boron-Hydrogen (B-H) Insertion Reactions with N-Heterocyclic Carbene Boranes

Formation of N-Heterocyclic Carbene Boryl Hydrazone Derivatives

The reaction between N-heterocyclic carbene boranes (NHC-boranes) and this compound results in the synthesis of NHC-boryl hydrazone derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176). researchgate.netnsf.gov This transformation is typically carried out at 40°C in a dichloromethane solvent. researchgate.netnsf.gov The reaction proceeds without a catalyst and involves a formal 1,1-hydroboration, where an insertion occurs on the terminal nitrogen atom of the diazo group, likely through a mechanism involving hydride transfer and the subsequent collapse of the resulting ion pair. nsf.gov Unlike many other reactions involving diazo compounds, dinitrogen is not lost in this process. nsf.gov The resulting mono-hydrazone products are yellow solids that exhibit stability during storage and chromatographic purification. researchgate.netnsf.gov

An example of this reaction involves (3-butyl-1-methyl-1H-imidazol-3-ium-2-yl)trihydroborate reacting with this compound to yield (3-butyl-1-methyl-1H-imidazol-3-ium-2-yl)(2-(2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl)dihydroborate as a yellow solid. nsf.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| N-Heterocyclic carbene boranes | This compound | NHC-boryl hydrazone derivatives | 40°C, Dichloromethane | Not specified | researchgate.net, nsf.gov |

| (3-butyl-1-methyl-1H-imidazol-3-ium-2-yl)trihydroborate | This compound | (3-butyl-1-methyl-1H-imidazol-3-ium-2-yl)(2-(2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl)dihydroborate | Not specified | 62% | nsf.gov |

Disproportionation Processes Leading to Bis-Hydrazones

The NHC-boryl hydrazone derivatives formed from the reaction of NHC-boranes and this compound can undergo further transformation. researchgate.netnsf.gov Specifically, these mono-hydrazones are susceptible to disproportionation, leading to the formation of bis-hydrazones. researchgate.netnsf.gov This disproportionation process is induced by treating the mono-hydrazone derivatives with diiodine in dichloromethane at room temperature. researchgate.netnsf.govdocumentsdelivered.comfigshare.com Like their mono-hydrazone precursors, the resulting bis-hydrazones are yellow solids that are stable enough for storage and can be purified via chromatography. researchgate.netnsf.gov

Isomerization Phenomena

This compound exhibits significant photochemical reactivity, primarily involving isomerization to its diazirine counterpart. This process is influenced by the wavelength of irradiation and is often reversible.

Photoinduced Isomerization to Diazirines

The photolysis of this compound demonstrates a notable dependence on the wavelength of the light used. nih.govacs.orgresearchgate.net While irradiation with 254 nm light predominantly leads to a photo-Wolff reaction, irradiation at a longer wavelength of 355 nm makes the formation of the diazirine isomer, 6,6-dimethyl-5,7-dioxa-1,2-diaza-spiro[2.5]oct-1-ene-4,8-dione, the main process. nih.govacs.orgresearchgate.net This unusual wavelength selectivity suggests that the Wolff rearrangement and the isomerization to diazirine originate from different electronically excited states of the diazo compound. nih.govacs.orgresearchgate.net The quantum yield for diazirine formation at 350 nm is 0.024. nih.govacs.org

| Reactant | Irradiation Wavelength (nm) | Major Process | Product | Quantum Yield (Φ) | Reference |

| This compound | 254 | Photo-Wolff Rearrangement | Ketoester | 0.34 | nih.gov, acs.org |

| This compound | 355 | Isomerization | 6,6-Dimethyl-5,7-dioxa-1,2-diaza-spiro[2.5]oct-1-ene-4,8-dione | 0.024 | nih.gov, acs.org |

Reversible Interconversion between Diazo and Diazirine Isomers

The relationship between this compound and its diazirine isomer is characterized by reversible interconversion. nih.gov UV irradiation of the diazirine, 6,6-dimethyl-5,7-dioxa-1,2-diaza-spiro[2.5]oct-1-ene-4,8-dione, can induce a reverse isomerization back to the diazo compound. nih.govresearchgate.net This photochemical process occurs alongside the loss of nitrogen and the Wolff rearrangement, which are thought to proceed through a carbene intermediate. nih.govresearchgate.net

Furthermore, the interconversion is also influenced by thermal conditions. Mild heating of the diazirine isomer results in its quantitative conversion back to this compound. nih.govacs.orgresearchgate.net This thermal reversibility highlights the delicate stability balance between these two isomeric forms.

Other Significant Chemical Transformations

The parent structure of the title compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is known for its dual reactivity, capable of acting as both an electrophilic and a nucleophilic reagent. researchgate.net This characteristic underpins its utility in constructing new heterocyclic systems. researchgate.net

Nucleophilic Substitutions and Electrophilic Additions

Ylide Formation and Subsequent Reactivity

The reaction of this compound, also known as 5-diazo Meldrum's acid, with various Lewis bases in the presence of transition metal catalysts provides a powerful pathway to generate highly reactive ylide intermediates. These intermediates serve as versatile synthons for the construction of complex molecular architectures. The most common catalysts for this transformation are rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), which efficiently catalyze the decomposition of the diazo compound. dntb.gov.uanih.gov

The general mechanism commences with the reaction of the diazo compound with the rhodium(II) catalyst, leading to the extrusion of molecular nitrogen (N₂) and the formation of an electrophilic rhodium carbene intermediate. This transient species is then intercepted by a nucleophilic Lewis base, such as a sulfide (B99878) or a pyridine (B92270), to generate a zwitterionic ylide. nih.govlookchem.com

Sulfur Ylide Formation and Reactivity

In the presence of sulfides, the rhodium carbene generated from this compound readily forms sulfonium (B1226848) ylides. The sulfur atom of the sulfide attacks the electrophilic carbene carbon, resulting in a stabilized ylide where the negative charge on the carbon is adjacent to the positively charged sulfur atom. nih.govbaranlab.org

These sulfur ylides are not typically isolated but are generated in situ to undergo further transformations. One of the most prominent reactions of sulfur ylides, particularly those derived from allylic or benzylic sulfides, is the nih.govlookchem.com-sigmatropic rearrangement. This concerted, pericyclic reaction proceeds through a five-membered cyclic transition state, leading to the formation of homoallylic or homobenzylic sulfides with high regioselectivity and stereoselectivity. Another potential, though often competing, pathway is the dntb.gov.uanih.gov-rearrangement, also known as the Stevens rearrangement. The chemoselectivity between these pathways is influenced by the structure of the sulfide and the reaction conditions.

| Sulfide Substrate | Catalyst (mol%) | Resulting Ylide Type | Primary Transformation | Product Type |

| Allyl Sulfide | Rh₂(OAc)₄ (1-2%) | Allyl Sulfonium Ylide | nih.govlookchem.com-Sigmatropic Rearrangement | Homoallylic Sulfide |

| Benzyl Sulfide | Rh₂(OAc)₄ (1-2%) | Benzyl Sulfonium Ylide | nih.govlookchem.com-Sigmatropic Rearrangement | Homobenzylic Sulfide |

| Tetrahydrothiophene | Rh₂(OAc)₄ (0.1-1%) | Cyclic Sulfonium Ylide | Varies (e.g., ring expansion) | Fused Heterocycles |

| Dimethyl Sulfide | Rh₂(OAc)₄ (1-2%) | Dimethylsulfonium Ylide | Reaction with Electrophiles | Epoxides, Cyclopropanes |

This table illustrates the general reactivity of sulfur ylides formed from diazocarbonyl compounds in rhodium-catalyzed reactions.

Pyridinium (B92312) Ylide Formation and Subsequent Reactivity

Pyridine and its derivatives are highly effective at trapping rhodium carbenes to form pyridinium ylides. lookchem.com The lone pair of electrons on the pyridine nitrogen atom attacks the carbene, generating a stable azomethine ylide. lookchem.com This ylide is a classic 1,3-dipole, characterized by a positive charge on the nitrogen atom and a negative charge on the carbon atom derived from the diazo compound.

The primary synthetic application of these pyridinium ylides is their participation in [3+2] dipolar cycloaddition reactions. researchgate.netresearchgate.net When generated in the presence of a dipolarophile, such as an electron-deficient alkyne or alkene, the ylide undergoes a concerted cycloaddition to form a five-membered ring. This methodology provides a powerful and direct route to synthesize indolizine (B1195054) and tetrahydroindolizine frameworks, which are core structures in many natural products and pharmaceutically active compounds. lookchem.comresearchgate.netmdpi.com The reaction often proceeds with excellent diastereoselectivity. researchgate.net

For example, the reaction of the carbene from this compound with pyridine in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a highly substituted dihydroindolizine derivative. lookchem.com The efficiency and outcome of the cycloaddition are dependent on the electronic properties of both the pyridine derivative and the dipolarophile. mdpi.comnih.gov

| Pyridine Derivative | Dipolarophile | Catalyst | Product Skeleton |

| Pyridine | Dimethyl Acetylenedicarboxylate (DMAD) | Rh₂(OAc)₄ | Dihydroindolizine |

| 4-(Methylthio)pyridine | Dimethyl Acetylenedicarboxylate (DMAD) | Rh₂(OAc)₄ | Substituted Dihydroindolizine |

| Pyridine | N-Phenylmaleimide | Rh₂(OAc)₄ | Tetrahydroindolizine |

| Isoquinoline | Diethyl Acetylenedicarboxylate (DEAD) | Rh₂(OAc)₄ | Pyrrolo[2,1-a]isoquinoline |

This table showcases representative examples of [3+2] cycloaddition reactions involving pyridinium ylides generated from diazocarbonyl precursors.

Catalysis in Reactions Involving 5 Diazo 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Transition Metal Catalysis

The decomposition of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is frequently facilitated by transition metal catalysts, which modulate the reactivity of the resulting carbene intermediate. This control allows for the selective formation of a diverse range of molecular architectures.

Rhodium-Catalyzed Reactions (e.g., Rh(II) complexes)

Rhodium(II) complexes, particularly dirhodium(II) paddlewheel complexes, are highly effective catalysts for reactions involving diazo compounds, including this compound. nih.gov These catalysts facilitate the formation of rhodium-carbene intermediates, which are key to a variety of synthetic transformations. nih.gov

One of the most prominent applications is in cyclopropanation reactions. For instance, the Rh₂(Opiv)₄-catalyzed reaction of the diazo compound derived from Meldrum's acid with various styrenes provides an efficient route to cyclopropanes. nih.govsemanticscholar.org This reaction proceeds via a stepwise mechanism and offers a rapid method for synthesizing cyclopropane (B1198618) rings with diverse substituents. nih.govsemanticscholar.org

Domino reactions initiated by rhodium(II)-catalyzed decomposition of this diazo compound have also been developed. For example, a domino [4+1]-annulation of α,β-unsaturated δ-amino esters with the rhodium-carbenoid derived from diazo Meldrum's acid leads to the synthesis of multi-functionalized N-arylpyrrolidines. researchgate.net This process involves the initial formation of an N-ylide, followed by an intramolecular Michael addition. researchgate.net

The choice of rhodium catalyst and reaction conditions can significantly influence the outcome of these reactions, leading to various heterocyclic structures and demonstrating the versatility of this catalytic system.

Copper-Catalyzed Decomposition and Transformations

Copper catalysts, in various oxidation states, are also widely employed for the decomposition of diazo compounds. While specific examples detailing the use of copper catalysts with this compound are less prevalent in readily available literature compared to rhodium, the general principles of copper-catalyzed diazo chemistry are applicable. Copper-catalyzed processes are known to facilitate C-H insertion, cyclopropanation, and ylide formation reactions. escholarship.org

The catalytic decomposition of diazomalonates and other diazoesters using both Rh(II) and Cu(II) complexes in the presence of α,β-unsaturated δ-(N-aryl)amino esters has been shown to produce multi-functionalized N-arylpyrrolidines. researchgate.net This indicates that copper catalysts can also promote the formation of ylide intermediates that lead to complex heterocyclic products. The development of telescoped continuous processes often involves the in situ generation of diazo compounds and their immediate use in downstream copper-catalyzed transformations, highlighting the practical utility of this catalytic system. escholarship.org

Role of Iron and Cobalt Catalysts

Iron and cobalt, being more earth-abundant and less expensive than precious metals like rhodium, have emerged as attractive alternatives in catalysis. Iron catalysts, in particular, have been shown to be effective in various transformations of diazo compounds. researchgate.net Iron can activate diazo compounds through the formation of iron carbene or carbenoid species, which can then undergo cyclopropanation, C-H insertion, and ylide formation. researchgate.net Iron can also act as a Lewis acid to activate other reactants in the reaction mixture. researchgate.net While specific studies focusing on the use of iron catalysts with this compound are not extensively documented, the general reactivity patterns of iron with other diazo compounds suggest its potential in this area.

Cobalt catalysis in C-H functionalization is a growing field, with cobalt's reactivity being comparable to that of rhodium in some cases. biorxiv.org Cobalt's lower electronegativity can lead to intermediates with enhanced nucleophilicity, potentially opening up novel reaction pathways. escholarship.org Cobalt(II) complexes have been used for the esterification-peroxidation of α-diazoesters, indicating their ability to engage in reactions with diazo compounds. rsc.org The application of cobalt catalysts to reactions of this compound remains an area ripe for exploration.

Influence of Ligands and Chelate Complexes on Catalytic Performance

The performance of transition metal catalysts is profoundly influenced by the ligands coordinating to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby affecting its activity, selectivity, and stability. nih.gov

In rhodium-catalyzed reactions, the choice of carboxylate or carboxamidate ligands in dirhodium(II) complexes can significantly impact the chemo- and stereoselectivity of carbene transfer reactions. nih.gov For example, chiral ligands can be used to induce enantioselectivity in cyclopropanation and C-H insertion reactions.

Similarly, in copper-catalyzed systems, the use of chiral ligands is crucial for achieving high enantioselectivity. The design of the ligand can influence the trajectory of the incoming substrate and control the stereochemical outcome of the reaction.

For iron and cobalt catalysts, the supporting ligand plays a critical role in defining the catalytic activity and selectivity. For instance, in iron-catalyzed cycloaddition reactions, the denticity of the ligand can control the chemo-, regio-, and diastereoselectivity of the process. The development of novel chelate complexes continues to be a key area of research aimed at improving the performance of these earth-abundant metal catalysts.

Non-Transition Metal Catalysis, including Borenium Ion Equivalents

While transition metals dominate the landscape of diazo compound catalysis, non-transition metal-based systems have emerged as a viable alternative. Boron-based catalysts, in particular, have shown promise.

N-Heterocyclic carbene boranes (NHC-boranes) have been found to react with this compound to furnish NHC-boryl hydrazone derivatives. researchgate.net This reaction represents a formal 1,1-hydroboration of the diazo compound and provides stable, isolable products. researchgate.net

Borenium ions, which are highly electrophilic three-coordinate boron cations, are potent Lewis acids capable of catalyzing a variety of organic transformations. semanticscholar.org While direct catalysis of this compound decomposition by borenium ions is not yet a well-established methodology, their ability to activate substrates and participate in catalytic cycles suggests potential for future applications in this area.

Emerging Trends in Biocatalysis and Artificial Metalloenzymes

The fields of biocatalysis and artificial metalloenzymes offer exciting new frontiers for reactions involving diazo compounds. These approaches aim to combine the reactivity of metal catalysts with the high selectivity and environmentally benign nature of enzymes.

Biocatalysis utilizes natural enzymes or whole organisms to perform chemical transformations. While the use of biocatalysts for reactions with this compound is still in its infancy, the broader field of biocatalysis has demonstrated the potential for enzymes to control the reactivity of diazo compounds.

Artificial metalloenzymes (ArMs) are hybrid catalysts created by incorporating a synthetic metal cofactor into a protein scaffold. nih.gov This strategy allows for the tuning of the catalyst's environment to control selectivity and reactivity. Dirhodium ArMs have been engineered to catalyze diazo cross-coupling reactions, demonstrating the potential to control both stereoselectivity and chemoselectivity. nih.gov Although specific examples with this compound are yet to be widely reported, the modularity and evolvability of ArMs suggest that they could be tailored for a wide range of transformations involving this versatile reagent.

Strategies for Achieving Regioselectivity and Enantioselectivity in Catalytic Processes

The catalytic decomposition of this compound generates a highly reactive metal carbene intermediate that can participate in a wide array of chemical transformations. Controlling the regioselectivity (where the reaction occurs) and enantioselectivity (the 3D spatial arrangement of atoms, or stereochemistry) of these subsequent reactions is paramount for synthesizing complex, high-value molecules with specific biological or material properties. The choice of catalyst, particularly the metal center and the associated chiral ligands, is the primary strategy for dictating these outcomes.

Enantioselective Control with Chiral Lewis Acids and Cooperative Catalysis

Achieving high levels of enantioselectivity in reactions involving the carbene derived from this compound often relies on the use of chiral catalysts that create a stereochemically defined environment around the reacting species. A prominent strategy involves cooperative catalysis, where an achiral catalyst generates the reactive intermediate, and a separate chiral catalyst controls the stereochemical outcome.

One powerful approach is the combination of a simple rhodium(II) or other transition metal salt with a chiral Lewis acid. For instance, bimetallic catalytic systems have been developed to promote asymmetric transformations. In these systems, a rhodium(II) salt can catalyze the formation of a carbonyl ylide from an α-diazo compound and an aldehyde, and a chiral N,N'-dioxide–lanthanide(III) complex (e.g., Sm(III)) then orchestrates a highly enantioselective cycloaddition. nih.govsemanticscholar.orgrsc.org This relay catalysis ensures that the subsequent bond-forming step proceeds with exceptional stereocontrol, leading to chiral heterocyclic products with excellent yields and enantiomeric excess (ee) often up to 99%. nih.govsemanticscholar.orgrsc.org

Similarly, chiral N,N'-dioxide/Scandium(III) catalysts have proven effective in cascade reactions involving α-diazoester derivatives. nih.gov These catalytic systems can facilitate complex transformations to construct polycyclic compounds with high levels of both diastereo- and enantioselectivity, achieving up to 99% ee. nih.gov Another advanced strategy for reactions like N-H insertion involves a dual catalytic system composed of a dirhodium(II) carboxylate and a chiral spiro phosphoric acid. nih.govresearchgate.net The achiral rhodium complex generates the carbene, which then interacts with the substrate and the chiral phosphoric acid. The chiral acid acts as a proton shuttle and controls the enantioselectivity of the insertion event. nih.gov

Table 1: Examples of Enantioselective Catalytic Systems and Their Performance This table summarizes representative catalytic strategies used to achieve high enantioselectivity in reactions involving diazo compounds, including those structurally similar to this compound.

| Catalyst System | Reaction Type | Products | Enantiomeric Excess (ee) |

| Rh(II) salt / chiral N,N'-dioxide–Sm(III) complex | Tandem Ylide Formation/[4+3]-Cycloaddition | Chiral 4,5-dihydro-1,3-dioxepines | Up to 99% |

| Chiral N,N'-dioxide/Sc(III) complex | Cascade Cycloaddition | Dimeric Polycyclic Compounds | Up to 99% |

| Dirhodium(II) carboxylate / Chiral Spiro Phosphoric Acid | N-H Insertion | Chiral α-aminoketones | High |

Regioselective Control in Competing Reaction Pathways

The metal carbene generated from this compound can undergo several competing reactions, such as X-H insertion (where X can be N, O, C), cyclopropanation, or ylide formation followed by rearrangement or cycloaddition. Directing the reaction toward a single, desired constitutional isomer (regioselectivity) is a significant challenge. The catalyst's structure plays a crucial role in governing this selectivity.

For example, in reactions with α,β-unsaturated δ-amino esters, rhodium(II)-catalyzed decomposition of diazomalonates can lead to a domino process. researchgate.net This process involves the initial formation of an N-ylide, which is favored over other potential pathways like C-H insertion or cyclopropanation. The subsequent intramolecular Michael addition dictates the final regiochemical outcome, leading to the synthesis of multi-functionalized N-arylpyrrolidines. researchgate.net

In other systems, the reaction of azadienes with this compound in the presence of a rhodium(II) pivalate (B1233124) (Rh₂(Piv)₄) catalyst can be directed toward the formation of spiro β-lactams. um.es This outcome is proposed to occur via a Wolff rearrangement of the initial rhodium carbene to form a ketene (B1206846) intermediate, which then undergoes a Staudinger cycloaddition. um.es The choice of the Rh₂(Piv)₄ catalyst is key to favoring this pathway over others, demonstrating catalyst-based regiocontrol. The competition between different pathways, such as intramolecular cyclization versus dimerization, can also be influenced by the specific rhodium(II) catalyst used, like the highly electrophilic Rh₂(esp)₂. nih.gov

Table 2: Catalyst Influence on Regioselective Outcomes This table illustrates how the choice of catalyst can direct the reactive intermediate from this compound down different regiochemical pathways.

| Catalyst | Substrate Type | Favored Reaction Pathway | Product Class |

| Rh₂(OAc)₄ / Rh₂(Piv)₄ | α,β-Unsaturated δ-Amino Esters | N-Ylide Formation / Michael Addition | N-Arylpyrrolidines |

| Rh₂(Piv)₄ | Azadienes | Wolff Rearrangement / Staudinger Cycloaddition | Spiro β-Lactams |

| Rh₂(esp)₂ | Diazo Arylidene Succinimides | Dimerization or Intramolecular Cyclization | Dibenzoazulenodipyrroles or Indenes |

Photochemical and Thermal Decomposition Studies

Wavelength-Dependent Photoreactivity of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

The photochemical behavior of this compound is highly dependent on the wavelength of the incident light, indicating that different electronically excited states are responsible for its distinct reaction pathways. acs.orgnih.gov

Irradiation with short-wavelength UV light (254 nm) results in an efficient Wolff rearrangement, with a reported quantum yield of 0.34. acs.orgnih.gov This process involves the elimination of dinitrogen and a 1,2-rearrangement to form a ketene (B1206846) intermediate. In contrast, when the compound is irradiated with longer-wavelength UV light (355 nm), the predominant process is isomerization to its cyclic isomer, 6,6-Dimethyl-5,7-dioxa-1,2-diaza-spiro jk-sci.comresearchgate.netoct-1-ene-4,8-dione (a diazirine), with a quantum yield of 0.024. acs.orgnih.gov This stark difference in reaction outcome underscores that the Wolff rearrangement and the isomerization to diazirine originate from different excited states of the molecule. acs.org

The photolysis of the resulting diazirine isomer is also complex, leading to both the loss of nitrogen to produce products of a Wolff rearrangement (apparently via a carbene intermediate) and a competing reverse isomerization back to the parent diazo compound. acs.orgnih.gov

Ultrafast Time-Resolved Spectroscopic Investigations of Photoinduced Processes

Femtosecond time-resolved spectroscopic techniques have provided profound insights into the initial events following photoexcitation of this compound. These studies, conducted in both gas and solution phases, have elucidated the timescales of the competing ultrafast processes. rsc.org

Upon excitation with a 266 nm laser pulse, the molecule is promoted to higher singlet excited states (S₂ and beyond). researchgate.net This is followed by extremely rapid internal conversion to lower excited states. The key events unfold on a sub-picosecond timescale:

Internal Conversion: The initially populated excited states rapidly relax. The lifetimes of the S₂ and S₁ states are exceptionally short, lasting less than 300 femtoseconds (fs). researchgate.net

Carbene Formation: The formation of a singlet carbene intermediate, resulting from the loss of N₂, is observed within 300 fs of the laser pulse. researchgate.net In acetonitrile, this singlet carbene exhibits a lifetime of 2.3 picoseconds (ps). researchgate.net

Wolff Rearrangement: The Wolff rearrangement, leading to the formation of a vibrationally excited ketene, proceeds directly from the S₂ state. researchgate.net This process is also ultrafast, with the ketene being formed within approximately 1 ps. rsc.org The excited ketene subsequently relaxes in about 9 ps. researchgate.net

These investigations reveal a complex manifold of competing reactions occurring from different excited states. Approximately 30% of the molecules excited to the S₂ state undergo the Wolff rearrangement to form the ketene. The remaining molecules relax to the S₁ state, from which they can further decay to the ground state, isomerize to the diazirine, or fragment to form the carbene. rsc.org

| Process | Timescale | Precursor State | Solvent/Phase | Reference |

|---|---|---|---|---|

| S₂/S₁ State Lifetime | < 300 fs | S₂, S₁ | Acetonitrile | researchgate.net |

| Singlet Carbene Formation | < 300 fs | S₁ | Acetonitrile | researchgate.net |

| Singlet Carbene Lifetime | 2.3 ps | Singlet Carbene | Acetonitrile | researchgate.net |

| Ketene Formation (Wolff Rearrangement) | ~1 ps | S₂ | Gas Phase | rsc.org |

| Vibrational Relaxation of Ketene | 9 ps | Vibrationally Excited Ketene | Solution | researchgate.net |

Comparative Analysis of Thermal and Photochemical Decomposition Pathways

Both thermal and photochemical energy can induce the decomposition of this compound, primarily through the Wolff rearrangement. However, the mechanistic details and product distributions differ significantly.

Thermal Decomposition: The thermal decomposition of this compound leads to a clean Wolff rearrangement. nih.gov In methanolic solution, this exclusively yields the corresponding ketoester, with no detectable products arising from carbene intermediates. acs.org Analysis of activation parameters and computational studies suggest that the thermal Wolff rearrangement of this compound is a concerted process, where nitrogen extrusion and the 1,2-shift occur simultaneously, bypassing a discrete carbene intermediate. acs.orgslideshare.net Thermal methods, however, can require high temperatures, which may not be suitable for sensitive substrates. wikipedia.orgjk-sci.com

Photochemical Decomposition: In contrast, the photochemical pathway is more intricate. As detailed in section 5.1, the outcome is wavelength-dependent. acs.orgnih.gov While the Wolff rearrangement is a major pathway, especially at shorter wavelengths, it competes with carbene formation and diazirine isomerization. acs.orgrsc.orgresearchgate.net The photochemical route proceeds via electronically excited states and can involve stepwise mechanisms with discrete carbene intermediates, particularly when initiated from the S₁ state. researchgate.net The presence of carbene-derived byproducts, such as those from O-H insertion when the reaction is conducted in methanol (B129727), points to the intermediacy of carbenes in the photochemical pathway, a feature absent in the thermal reaction of this specific compound. slideshare.net

| Feature | Thermal Decomposition | Photochemical Decomposition |

|---|---|---|

| Primary Mechanism | Concerted Wolff Rearrangement acs.org | Excited-state reactions; can be concerted or stepwise via carbene researchgate.netslideshare.net |

| Key Intermediates | Transition state (no discrete intermediate) acs.org | Excited singlet states (S₁, S₂), singlet carbene, diazirine rsc.orgresearchgate.net |

| Primary Product(s) | Wolff rearrangement product (ketene) acs.orgnih.gov | Wolff rearrangement product, diazirine, carbene-derived products acs.orgnih.gov |

| Selectivity | High selectivity for Wolff rearrangement acs.org | Wavelength-dependent; mixture of products possible nih.gov |

| Conditions | Elevated temperatures wikipedia.orgorganic-chemistry.org | UV irradiation at or below room temperature jk-sci.com |

Distinctions Between Photoinitiated and Catalyzed Decomposition Mechanisms

While photoinitiation involves the direct absorption of light by the diazo compound, catalyzed decomposition proceeds via interaction with a transition metal catalyst, most commonly complexes of rhodium(II) or copper. wikipedia.orgresearchgate.net This fundamental difference leads to distinct reactive intermediates and reaction pathways.

Photoinitiated Decomposition: As discussed, direct photolysis generates either a highly reactive "free" singlet carbene after nitrogen loss or proceeds directly to the ketene via a concerted rearrangement from an excited state. slideshare.netresearchgate.net These pathways are non-catalytic and depend on the intrinsic electronic structure of the molecule upon photoexcitation.

Catalyzed Decomposition: In contrast, transition metal-catalyzed reactions involve the formation of a metal-carbene (or carbenoid) intermediate. researchgate.netorganic-chemistry.org The mechanism is believed to involve the initial, rapid formation of a complex between the diazo compound and the metal catalyst. researchgate.net This is followed by the rate-limiting extrusion of N₂ to generate the electrophilic metal-carbene species. researchgate.net

The reactivity of this metal-carbene is significantly different from that of a free carbene. The metal center stabilizes the carbene, moderating its reactivity and allowing for highly selective transformations that are often difficult to achieve photochemically, such as C-H insertion and ylide formation. researchgate.netumich.edu For example, rhodium(II) catalysts are well-known to promote C-H functionalization and other carbenoid insertion reactions with diazotized Meldrum's acid. researchgate.net The choice of metal and the ligands attached to it can fine-tune the stability and selectivity of the carbenoid, directing the reaction towards a specific outcome. umich.edu For instance, rhodium, copper, and palladium carbenes can be so stable that they favor insertion or cyclopropanation reactions over the Wolff rearrangement. wikipedia.org

Advanced Spectroscopic Characterization and Theoretical Modeling

Application of Ultrafast Time-Resolved UV-Vis Spectroscopy for Mechanistic Probing

Ultrafast time-resolved UV-Vis spectroscopy has been a primary tool for observing the initial events following photoexcitation of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione. Upon excitation with a 266 nm UV laser pulse, the molecule is promoted to higher energy excited states (S₅ and S₇). nih.gov It then undergoes rapid internal conversion to lower excited singlet states, S₂ and S₁, from which the key photochemical reactions originate. nih.govresearchgate.net

The S₂ state is a crucial branching point. From here, the molecule can undergo a Wolff rearrangement to form a ketene (B1206846) or relax to the S₁ state. nih.gov The S₁ state presents further branching, leading to isomerization into a diazirine intermediate, fragmentation to a singlet carbene, or relaxation back to the ground state. nih.gov

Femtosecond time-resolved UV-Vis studies have successfully identified the transient absorption of the singlet carbene intermediate. nih.gov This highly reactive species is observed to form within 300 femtoseconds (fs) of the laser pulse and exhibits a very short lifetime. nih.gov The lifetimes of the S₁ and S₂ excited states themselves are exceptionally brief, estimated to be less than 300 fs. nih.gov

| Transient Species | Formation Time | Lifetime | Solvent | Absorption Max (λmax) |

| Singlet Carbene | < 300 fs | 2.3 ps | Acetonitrile | 305 nm |

| S₁/S₂ Excited States | - | < 300 fs | Acetonitrile | - |

| Vibrationally Excited Ketene | - | Relaxation in 9 ps | Acetonitrile | - |

This table summarizes the key kinetic data obtained from ultrafast UV-Vis spectroscopic studies of this compound. nih.gov

Utilization of Ultrafast Time-Resolved Infrared Spectroscopy

Complementing UV-Vis studies, ultrafast time-resolved infrared (TRIR) spectroscopy provides detailed structural information about the transient intermediates by probing their vibrational modes. This technique has been pivotal in directly observing the formation of the ketene product resulting from the Wolff rearrangement. osti.govnih.gov

Upon UV irradiation of this compound in a PMMA matrix, a distinct bleaching of the diazo infrared band (at ~2172 cm⁻¹) is observed. osti.gov Concurrently, a new absorption band appears at approximately 2161 cm⁻¹, which is assigned to the characteristic stretching vibration of the ketene group (C=C=O). osti.gov The appearance of this ketene signal is extremely rapid, occurring within the instrument's response time, with an upper limit for its formation estimated at less than 20 picoseconds (ps). osti.gov

Studies in methanol (B129727) solution have further detailed the subsequent reactions. nih.gov After the initial Wolff rearrangement to form the ketene, this intermediate reacts with the solvent. This leads to the formation of an enol intermediate, which then converts to the final carboxylate ester product. nih.gov TRIR spectroscopy can track these sequential steps, providing a comprehensive picture of the entire reaction cascade from the initial photoexcitation to the final stable product. nih.gov

Computational and Theoretical Studies of Ground and Excited-State Potential Energy Surfaces

Computational and theoretical chemistry provides the framework for interpreting the complex data from spectroscopic experiments. longdom.orgnsf.gov Studies of the ground- and excited-state potential energy surfaces (PES) of this compound have been performed using high-level methods like MS-CASPT2//CASSCF. researchgate.net A potential energy surface is a multidimensional map that represents the energy of a molecular system as a function of its atomic coordinates, providing crucial insights into reaction pathways and molecular stability. longdom.org

These theoretical investigations have revealed that a key feature of the molecule's photochemistry is an extended conical intersection seam between the ground state (S₀) and the first excited state (S₁) along the C-N bond dissociation coordinate. researchgate.net This seam acts as a funnel, facilitating efficient non-radiative decay back to the ground state or directing the molecule towards different product channels. researchgate.net

The calculations support the experimental findings by showing how excitation to different electronic states can lead to different outcomes. Excitation to higher states (like S₂) preferentially leads to the Wolff rearrangement pathway, while excitation to the S₁ state makes regeneration of the starting material or isomerization to diazirine more likely. researchgate.net These theoretical models are essential for understanding the wavelength-dependent photochemistry observed for this compound, where different irradiation wavelengths can favor different reaction products. researchgate.netnih.gov

Spectroscopic Techniques for Product Structure Elucidation (e.g., NMR, Mass Spectrometry, IR)

While ultrafast techniques are used to study transient intermediates, conventional spectroscopic methods are employed to confirm the structure of the stable final products of reactions involving this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of reaction products. bioorganica.org.uaekb.eg For complex structures derived from Meldrum's acid derivatives, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish the precise connectivity between atoms. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often with techniques like electrospray ionization (ESI), is used to determine the exact molecular weight of the products, thereby confirming their elemental composition. umich.edu

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups in the final products. mdpi.com For derivatives of this compound, characteristic absorption bands for carbonyl (C=O) groups, C-O stretching vibrations, and, if applicable, N-H or O-H groups are used for structural confirmation. mdpi.comscienceworldjournal.org

These techniques are often used in combination to provide unambiguous structural proof of the compounds synthesized from or as a result of reactions of this compound. nih.govmdpi.com

Studies of Tautomeric Equilibria in Related Systems

Tautomerism, the equilibrium between two readily interconvertible structural isomers, is an important consideration in related heterocyclic systems like Meldrum's acid and its derivatives. wikipedia.orgresearchgate.net While this compound itself is generally considered in its diazo form, the underlying Meldrum's acid scaffold exhibits interesting tautomeric behavior.

Unlike similar compounds such as dimedone, which exists predominantly in its enol form in solution, Meldrum's acid exists almost entirely in the diketone form. wikipedia.org However, for other derivatives, the equilibrium can be different. For example, studies on carbamoyl (B1232498) Meldrum's acids have shown through NMR spectroscopy that these compounds can exist mainly in their enol form in solvents like CDCl₃ and DMSO. researchgate.net The position of the tautomeric equilibrium is influenced by factors such as the nature of substituents and the solvent. mdpi.com Understanding these equilibria in related structures is crucial for predicting the reactivity and properties of new derivatives. researchgate.netmdpi.com

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The reactivity of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as 5-diazo-Meldrum's acid, makes it a valuable tool for constructing complex organic frameworks. Its ability to act as a carbene precursor under thermal, photochemical, or transition-metal-catalyzed conditions allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Applications in Pharmaceutical Intermediate Synthesis

The Meldrum's acid moiety is a recognized pharmacophore, and its derivatives are instrumental in the synthesis of a wide range of biologically active compounds, including anticancer agents. nih.govrsc.org The diazo derivative, this compound, serves as a key precursor for the generation of highly reactive ketenes and carbenoids that can be trapped by various nucleophiles to form heterocyclic structures common in pharmaceuticals. wustl.edu

One significant application lies in the synthesis of β-lactam rings, the core structural motif of penicillin and carbapenem (B1253116) antibiotics. nih.govnih.govnih.govnih.gov The reaction of carbenoids, generated from diazo compounds, with imines provides a direct route to these four-membered rings. While specific industrial processes using 5-diazo-Meldrum's acid for particular commercial drugs are proprietary, its utility in this area is based on established synthetic principles. For instance, rhodium-catalyzed reactions of diazo compounds with N-Boc-protected amines offer a pathway to amino acid derivatives, which are fundamental building blocks in many pharmaceuticals. wiley-vch.de

A notable example of the application of Meldrum's acid derivatives in medicinal chemistry is in the synthesis of novel anticancer agents. Hybrid molecules incorporating Meldrum's acid, 7-azaindole, and 1,2,3-triazole moieties have been synthesized and shown to exhibit significant in vitro anticancer activity against various cancer cell lines. nih.gov

| Therapeutic Area | Synthesized Scaffold/Intermediate | Key Reaction Type |

| Antibacterials | β-Lactam core | Carbene-imine cycloaddition |

| Anticancer | 7-Azaindole-triazole hybrids | Multicomponent reaction |

| Amino Acid Derivatives | Protected β-amino acids | Rhodium-catalyzed C-H insertion |

Role in Agrochemical and Pesticide Synthesis

While direct evidence for the widespread use of this compound in the commercial synthesis of agrochemicals is not extensively documented in publicly available literature, the chemical functionalities it provides are highly relevant to this field. The synthesis of novel diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups into alanine (B10760859) or 2-aminobutyric acid skeletons has been explored for fungicidal and insecticidal activities. nih.gov The construction of such complex molecules often relies on versatile building blocks, and the reactivity of stabilized diazo compounds like 5-diazo-Meldrum's acid makes them suitable candidates for the assembly of novel pesticide architectures. The development of new agrochemicals often involves the exploration of diverse chemical scaffolds to identify compounds with high efficacy and favorable environmental profiles.

Utility in Natural Product Total Synthesis

The structural complexity and biological activity of natural products present significant challenges and opportunities in organic synthesis. This compound and its parent compound, Meldrum's acid, have proven to be valuable reagents in the total synthesis of several natural products. researchgate.net

A notable example is the synthesis of (+)-goniofufurone, a cytotoxic lactone. nih.govresearchgate.netresearchgate.net While various synthetic routes have been developed, the construction of the lactone ring is a key step where derivatives of Meldrum's acid can be effectively employed. Another significant target is the Corey lactone, a crucial intermediate in the synthesis of prostaglandins. nih.govrsc.orgmdpi.comgoogle.com The intricate stereochemistry of the Corey lactone demands highly selective synthetic methods, and the functionalities offered by Meldrum's acid derivatives are well-suited for such transformations.

Furthermore, diazo compounds are themselves found in nature, such as in kinamycin D and duazomycins, which exhibit antibiotic and antitumor properties. nih.gov This natural occurrence underscores the potential for diazo-containing building blocks in biomimetic synthesis and the creation of natural product analogs.

| Natural Product | Key Intermediate | Synthetic Strategy Involving Meldrum's Acid/Diazo Derivative |

| (+)-Goniofufurone | Butenolide ring system | Cycloaddition/lactonization strategies |

| Corey Lactone | Bicyclic lactone core | Asymmetric cycloaddition and subsequent transformations |

Stereoselective Synthesis Methodologies

The generation of chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicine and materials science. This compound has emerged as a useful tool in the development of stereoselective synthetic methods.

Asymmetric Synthesis of Chiral Building Blocks

Chiral building blocks are essential for the synthesis of enantiomerically pure drugs and other functional molecules. mdpi.com The metal-catalyzed decomposition of this compound generates a transient metal carbene that can participate in a variety of enantioselective transformations. beilstein-journals.org

One of the most powerful applications is in asymmetric cyclopropanation reactions. wiley-vch.deresearchgate.netnih.govacgpubs.org The reaction of the carbene with olefins, catalyzed by chiral rhodium or copper complexes, can produce highly functionalized cyclopropanes with excellent stereocontrol. These chiral cyclopropane (B1198618) derivatives are valuable synthetic intermediates.

Another important application is the enantioselective C-H insertion reaction. beilstein-journals.orgnih.gov Chiral rhodium catalysts can direct the insertion of the carbene generated from a diazo compound into a C-H bond, creating a new stereocenter with high enantioselectivity. This method provides a direct way to functionalize otherwise inert C-H bonds in a stereocontrolled manner.

The synthesis of chiral β-amino acids and their derivatives is another area where this chemistry is impactful. wustl.edumdpi.comnih.govnih.gov These compounds are crucial components of many biologically active molecules. Asymmetric Mannich reactions and other C-C bond-forming strategies involving diazo-derived intermediates have been developed for the enantioselective synthesis of these valuable building blocks.

| Reaction Type | Chiral Product | Catalyst System (Example) |

| Asymmetric Cyclopropanation | Chiral cyclopropanes | Chiral Rh(II) or Cu(I) complexes |

| Enantioselective C-H Insertion | Chiral lactones, cyclic ethers | Chiral Rh(II) carboxamidates |

| Asymmetric Mannich Reaction | Chiral β-amino acid derivatives | Chiral organocatalysts (e.g., Cinchona alkaloids) |

Enantioselective Conjugate Additions